molecular formula C12H10N2O2 B3014849 N-(1,3-Benzoxazol-2-ylmethyl)but-2-ynamide CAS No. 2411274-80-9

N-(1,3-Benzoxazol-2-ylmethyl)but-2-ynamide

Cat. No. B3014849
CAS RN: 2411274-80-9
M. Wt: 214.224
InChI Key: QFNKVWQTXFAMTM-UHFFFAOYSA-N
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Description

“N-(1,3-Benzoxazol-2-ylmethyl)but-2-ynamide” is a chemical compound that is part of the benzoxazole family . Benzoxazoles are known for their wide range of biological activities and are used in the development of new potential chemotherapy drugs .


Synthesis Analysis

The synthesis of benzoxazole-based compounds, such as “this compound”, involves the creation of two novel series, namely 2-phenyl benzoxazole sulfonamide and 2-piperidine-benzoxazole sulfonamides . These compounds are evaluated for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv strain .

Future Directions

The development of new potential chemotherapy drugs is increasing due to the existing antibiotic resistance to tuberculosis . Therefore, the study and development of benzoxazole-based compounds, such as “N-(1,3-Benzoxazol-2-ylmethyl)but-2-ynamide”, could be a promising direction for future research.

properties

IUPAC Name

N-(1,3-benzoxazol-2-ylmethyl)but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-2-5-11(15)13-8-12-14-9-6-3-4-7-10(9)16-12/h3-4,6-7H,8H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNKVWQTXFAMTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1=NC2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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